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Cat. No.: B15604535 Get Quote

A Comparative Guide to the Preclinical Profiles of BMS-986449 and CC-885, Novel Cereblon

E3 Ligase Modulators

This guide provides a detailed comparison of the preclinical characteristics of two

investigational molecular glue degraders, BMS-986449 and CC-885. Both compounds function

by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase, but they are

designed to induce the degradation of different target proteins, leading to distinct downstream

anti-cancer effects. This document is intended for researchers, scientists, and professionals in

the field of drug development.

Mechanism of Action and Target Profile
BMS-986449 and CC-885 are both classified as Cereblon E3 Ligase Modulatory Drugs

(CELMoDs). They act as "molecular glues," bringing new protein substrates (neosubstrates) to

the CRL4-CRBN E3 ubiquitin ligase complex for ubiquitination and subsequent degradation by

the proteasome. However, their intended targets and, consequently, their mechanisms of anti-

cancer activity differ significantly.

BMS-986449 is engineered to selectively target the transcription factors Helios (IKZF2) and

Eos (IKZF4).[1][2][3] These proteins are crucial for maintaining the immunosuppressive

function of regulatory T cells (Tregs) within the tumor microenvironment.[1][4] By degrading

Helios and Eos, BMS-986449 aims to reprogram Tregs, thereby enhancing the body's natural

anti-tumor immune response.[1][4]
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CC-885, on the other hand, was first identified as a potent degrader of the translation

termination factor GSPT1, which is the primary mechanism for its anti-tumor activity.[5][6][7]

Subsequent research has revealed that CC-885 also induces the degradation of other

neosubstrates, including Cyclin-dependent kinase 4 (CDK4), BNIP3L, and Polo-like kinase 1

(PLK1).[8][9][10][11][12] This broader substrate profile suggests that CC-885 may exert its anti-

cancer effects through multiple pathways, including cell cycle arrest and inhibition of mitophagy,

in addition to the disruption of protein translation.

Preclinical Performance Data
Currently, publicly available preclinical data does not include direct head-to-head comparative

studies of BMS-986449 and CC-885 in the same experimental models. The following tables

summarize the available data for each compound from separate studies.

Table 1: In Vitro and In Vivo Efficacy of BMS-986449

Model System Treatment Key Findings Reference

Syngeneic Mouse

Tumor Models (CT26,

MB49, MC38)

BMS-986449 (daily

dosing)

Monotherapy induced

tumor growth

inhibition (TGI) of up

to 75% (CT26), 62%

(MB49), and 42%

(MC38). Combination

with anti-PD-1

resulted in more

robust efficacy with

TGI values of 95%

(CT26), 97% (MB49),

and 88% (MC38).

[13]

Cynomolgus Monkeys
BMS-986449 (0.3

mg/kg, QD, oral)

Well-tolerated and

maintained ≥80%

degradation of Helios

in circulating Treg

cells over 24 hours.

[4][13]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9224
https://www.axonmedchem.com/2645-cc-885
https://pubmed.ncbi.nlm.nih.gov/27338790/
https://pubmed.ncbi.nlm.nih.gov/33676183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7608331/
https://www.researchgate.net/publication/342412801_A_Cereblon_Modulator_CC-885_Induces_CRBN-_and_p97-Dependent_PLK1_Degradation_and_Synergizes_with_Volasertib_to_Suppress_Lung_Cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC7369516/
https://pubmed.ncbi.nlm.nih.gov/32728610/
https://www.benchchem.com/product/b15604535?utm_src=pdf-body
https://www.benchchem.com/product/b15604535?utm_src=pdf-body
https://delta.larvol.com/Products/?ProductId=bb5ca638-fc6e-4941-a635-39babbad9fd8
https://aacrjournals.org/cancerres/article/85/8_Supplement_2/ND05/762481/Abstract-ND05-The-discovery-of-BMS-986449-a-highly
https://delta.larvol.com/Products/?ProductId=bb5ca638-fc6e-4941-a635-39babbad9fd8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Preclinical Efficacy and Toxicity of CC-885

Model System Treatment Key Findings Reference

Patient-Derived Acute

Myeloid Leukemia

(AML) Cells

CC-885
Potent anti-

proliferative activity.
[6]

Multiple Myeloma

(MM) Cells
CC-885

Caused growth

retardation via

impairment of cell

cycle progression and

cell death in vitro and

in vivo.

[8]

Humanized CRBN

Mice

CC-885 (5 mg/kg,

intraperitoneal

injection)

Induced marked,

species-specific

toxicity, with all treated

mice dying

approximately 35

hours post-injection.

[14]

Non-Small-Cell Lung

Cancer (NSCLC)

Models

CC-885 in

combination with

Volasertib (PLK1

inhibitor)

Synergistically

inhibited NSCLC

growth in vitro and in

vivo.

[10][11][12]

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the mechanisms of action for BMS-986449 and CC-885.
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Caption: Mechanism of action of BMS-986449.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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